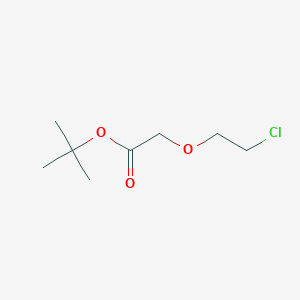

Tert-butyl 2-(2-chloroethoxy)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVRQEMWJYRSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503040 | |

| Record name | tert-Butyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73834-55-6 | |

| Record name | tert-Butyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 2-(2-chloroethoxy)acetate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(2-chloroethoxy)acetate is a bifunctional organic molecule of increasing interest to the chemical and pharmaceutical research communities. Its structure incorporates a reactive primary alkyl chloride, a flexible ether linkage, and a sterically hindered tert-butyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and explores its potential applications as a linker in advanced drug delivery systems.

Part 1: Core Chemical and Physical Properties

This compound is a clear, colorless oil at room temperature.[][2] Its bifunctional nature, possessing both a chloroalkane and a carboxylic ester, dictates its reactivity and solubility profile.

Physicochemical Data

| Property | Value | Source/Analogy |

| CAS Number | 73834-55-6 | [3] |

| Molecular Formula | C₈H₁₅ClO₃ | [][3] |

| Molecular Weight | 194.66 g/mol | [][3] |

| Appearance | Clear, colorless oil | [][2] |

| Boiling Point | Estimated 220-240 °C (atm) | Analogy with similar esters and chloroalkanes |

| Density | Estimated 1.05-1.15 g/cm³ | Analogy with similar esters and chloroalkanes |

| Solubility | Soluble in chloroform, DMSO, hexane, methanol, and other common organic solvents.[2] | [2] |

| Storage Temperature | 2-8 °C, Refrigerator | [2] |

Part 2: Synthesis and Reactivity

The synthesis of this compound can be logically approached through established synthetic methodologies, primarily leveraging the Williamson ether synthesis and esterification reactions.

Proposed Synthesis Workflow

A highly plausible and efficient synthesis route involves a two-step process starting from commercially available 2-chloroethanol and tert-butyl bromoacetate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Formation of the Alkoxide and Williamson Ether Synthesis

-

To a stirred solution of 2-chloroethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-chloroethoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of tert-butyl bromoacetate (1.0 eq.) in anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

This protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ethers via an S_N2 reaction between an alkoxide and a primary alkyl halide.[4][5][6][7][8]

Reactivity Profile

The primary site of reactivity on this compound is the terminal primary chloride, which is susceptible to nucleophilic substitution reactions. The tert-butyl ester group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions.

Nucleophilic Substitution:

The chloro group can be readily displaced by a variety of nucleophiles in an SN2 fashion. This allows for the introduction of diverse functionalities.

Caption: General nucleophilic substitution on the title compound.

Examples of Nucleophilic Substitution Reactions:

-

Azide Displacement: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO will yield tert-butyl 2-(2-azidoethoxy)acetate. The azide can then be reduced to a primary amine.

-

Amine Alkylation: Primary and secondary amines can displace the chloride to form secondary or tertiary amines, respectively. This is a key reaction for building more complex structures.

-

Thiol Displacement: Thiols or thiolate salts will react to form the corresponding thioether.

-

Cyanide Displacement: Reaction with sodium or potassium cyanide will introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Part 3: Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectral characteristics can be accurately predicted based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals:

-

δ ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

δ ~3.65-3.75 ppm (triplet, 2H): The two protons of the methylene group adjacent to the chlorine atom (-O-CH₂-CH₂-Cl).

-

δ ~3.75-3.85 ppm (triplet, 2H): The two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-CH₂-Cl).

-

δ ~4.10 ppm (singlet, 2H): The two protons of the methylene group adjacent to the ester carbonyl (-O-CH₂-C=O).

These predicted chemical shifts are based on known values for similar structural motifs.[9][10][11]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display the following signals:

-

δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

δ ~42 ppm: The carbon bearing the chlorine atom (-CH₂-Cl).

-

δ ~69 ppm: The methylene carbon of the acetate group (-O-CH₂-C=O).

-

δ ~71 ppm: The methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

δ ~82 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~169 ppm: The carbonyl carbon of the ester.

These predictions are derived from spectral data of related compounds such as tert-butyl acetate and chloroethoxy derivatives.[9][10][12]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong carbonyl stretch and C-O stretching frequencies.

-

~2980-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1740 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the tert-butyl ester.

-

~1250-1150 cm⁻¹: Strong C-O stretching vibrations from the ester and ether linkages.

-

~750-650 cm⁻¹: C-Cl stretching vibration.

These predicted absorptions are based on characteristic IR frequencies for esters, ethers, and alkyl halides.[13]

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (m/z 194/196, due to the isotopic abundance of ³⁵Cl and ³⁷Cl) may be observed. Key fragmentation patterns would include:

-

Loss of the tert-butyl group (-57 amu): A prominent peak at m/z 137/139.

-

Loss of isobutylene (-56 amu): A significant peak corresponding to the carboxylic acid fragment.

-

Alpha-cleavage: Fragmentation adjacent to the ether oxygen.

-

Cleavage of the C-Cl bond.

Fragmentation patterns are predicted based on established principles of mass spectrometry for esters and alkyl halides.[14][15][16]

Part 4: Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in drug discovery and development, particularly as a short-chain polyethylene glycol (PEG) linker.[17][18][19][20]

Role as a Linker in Bioconjugation

In the field of bioconjugation, linkers are used to connect two different molecules, such as a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug).[21][22][23][24] this compound can serve as a precursor to a short, hydrophilic linker.

Workflow for Linker Application:

Caption: Workflow for utilizing the title compound as a linker.

The chloro group allows for initial attachment to a molecule via nucleophilic substitution. Subsequently, the tert-butyl ester can be deprotected under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a carboxylic acid. This carboxylic acid can then be activated and coupled to another molecule, for example, an amine on a protein, to form a stable amide bond. The ethoxyacetate moiety provides a degree of hydrophilicity, which can be beneficial for the overall properties of the final bioconjugate.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at refrigerator temperature (2-8 °C).[2]

-

Hazards: While specific toxicity data is limited, related chloroalkanes and esters can be irritants to the skin, eyes, and respiratory tract. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and drug development. Its well-defined points of reactivity allow for its strategic incorporation into complex molecular architectures. While a comprehensive body of experimental data for this specific compound is yet to be established in the public domain, its properties and reactivity can be confidently predicted based on fundamental chemical principles and comparison with related structures. This guide serves as a valuable resource for researchers looking to utilize this promising building block in their synthetic endeavors.

References

- Supporting Information for a journal article. (2012). Chem. Commun., 48, 6292.

- Supporting Information for a journal article. (2007). Wiley-VCH.

- Williamson Ether Synthesis. (n.d.). Cambridge University Press.

- The Williamson Ether Synthesis. (n.d.).

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Journal of Organic Chemistry.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- Synthesis method of tert-butyl chloroacetate. (n.d.).

- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.

- Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.

- This compound | CAS 73834-55-6. (n.d.). Santa Cruz Biotechnology.

- tert-Butyl 2-(2-(2-(aminooxy)ethoxy)ethoxy)

- 2-CHLOROETHOXY ACETIC ACID synthesis. (n.d.). ChemicalBook.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Supporting Information for a journal article. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center.

- CAS 73834-55-6 tert-Butyl 2-(2-Chloroethoxy)

- This compound CAS#: 73834-55-6. (n.d.). ChemicalBook.

- Chloroacetic acid tert-butyl ester. (n.d.). SpectraBase.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Academic text.

- MASS SPECTROMETRY: BASIC EXPERIMENT. (n.d.). Collard Group.

- AcylSubstitution. (n.d.). LON-CAPA.

- 7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I.

- MASS SPECTROMETRY: FRAGMENTATION P

- Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin.

- 1442085-43-9|tert-Butyl 2-(2-(2-chloroethoxy)ethoxy)

- t-butyl acet

- TERT-BUTYL 2-(2-(2-CHLOROETHOXY)ETHOXY)

- Tert-butyl 2-(2-(2-aminoethoxy)ethoxy)

- Tert-butyl [2-(3-oxo-2-pent-2-enylcyclopentyl)ethoxy]acetate - Optional[13C NMR]. (n.d.). SpectraBase.

- Bioconjugation reagent and methods. (n.d.).

- Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. (n.d.). MDPI.

- Bioconjugation and crosslinking technical handbook. (n.d.). Thermo Fisher Scientific.

- Ethanol, 2-(2-butoxyethoxy)

- Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. (n.d.). MDPI.

- It Takes Two To Tango, Part 1: Bioconjug

- PEG Linkers丨Chemical Building Blocks丨AA Blocks. (n.d.). AA Blocks.

- PEG Linkers & PEGylation Reagents Supplier. (n.d.). Biopharma PEG.

- Tert-butyl 2-(2-aminoethoxy)acetate | C8H17NO3 | CID 17817576. (n.d.). PubChem.

- tert-Butyl acetate | C6H12O2 | CID 10908. (n.d.). PubChem.

- 2-Butoxyethyl acet

Sources

- 2. This compound CAS#: 73834-55-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. rsc.org [rsc.org]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. utsouthwestern.edu [utsouthwestern.edu]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Ethanol, 2-(2-butoxyethoxy)-, acetate [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. whitman.edu [whitman.edu]

- 16. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 17. tert-Butyl 2-(2-(2-(aminooxy)ethoxy)ethoxy)acetate | PEG Linkers | Ambeed.com [ambeed.com]

- 18. t-butyl acetate PEG linkers-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]

- 19. aablocks.com [aablocks.com]

- 20. PEG Linkers & PEGylation Reagents Supplier [biochempeg.com]

- 21. US20220169604A1 - Bioconjugation reagent and methods - Google Patents [patents.google.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. mdpi.com [mdpi.com]

- 24. vectorlabs.com [vectorlabs.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Tert-butyl 2-(2-chloroethoxy)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and characterization of tert-butyl 2-(2-chloroethoxy)acetate, a valuable chemical intermediate.[1] The document moves beyond a simple recitation of steps to offer a rationale for the chosen synthetic strategy, a detailed experimental protocol, and a thorough guide to the analytical characterization of the final product.

Synthetic Strategy: The Williamson Ether Synthesis

The preparation of this compound is efficiently achieved via the Williamson ether synthesis. This classic organic reaction, first developed in 1850, remains one of the most reliable and versatile methods for forming ethers.[2][3] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[4]

Mechanistic Rationale

The core of this synthesis involves two key steps:

-

Deprotonation: The hydroxyl group of tert-butyl 2-hydroxyacetate is deprotonated by a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the alcohol, driving the reaction forward by releasing hydrogen gas.

-

Nucleophilic Attack: The newly formed alkoxide attacks the primary alkyl halide, 1-bromo-2-chloroethane, in a concerted SN2 fashion.[2] This mechanism involves a backside attack on the electrophilic carbon bearing the leaving group.

Choice of Reagents:

-

Nucleophile Precursor: Tert-butyl 2-hydroxyacetate provides the core acetate structure and the alcohol functionality needed to form the nucleophilic alkoxide.

-

Electrophile: 1-Bromo-2-chloroethane is an ideal electrophile for this SN2 reaction. It possesses a primary carbon, which is sterically unhindered and thus highly susceptible to backside attack.[4] Furthermore, the bromide ion is a superior leaving group compared to the chloride ion, ensuring that the nucleophilic attack occurs selectively at the carbon atom bonded to bromine.

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) is employed to solvate the cation (Na⁺) while leaving the alkoxide nucleophile relatively "bare" and highly reactive, thereby accelerating the SN2 reaction.[5]

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow from initial setup to final product analysis.

Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Reagents and Materials

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (Example) | Moles (mmol) |

| tert-Butyl 2-hydroxyacetate | C₆H₁₂O₃ | 132.16 | 5.00 g | 37.8 |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 1.82 g | 45.4 |

| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 6.51 g (4.5 mL) | 45.4 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Diethyl Ether (for extraction) | C₄H₁₀O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | - |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel (for chromatography) | SiO₂ | - | As needed | - |

| Hexanes/Ethyl Acetate (mobile phase) | - | - | As needed | - |

Step-by-Step Synthesis Procedure

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition:

-

To the flask, add tert-butyl 2-hydroxyacetate (5.00 g, 37.8 mmol) and anhydrous THF (100 mL). Stir until fully dissolved.

-

Cool the solution to 0°C using an ice-water bath.

-

Carefully add sodium hydride (1.82 g of 60% dispersion, 45.4 mmol) in small portions over 20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.

-

-

Alkoxide Formation: Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until gas evolution has ceased.

-

SN2 Reaction:

-

Re-cool the suspension to 0°C.

-

Slowly add 1-bromo-2-chloroethane (4.5 mL, 45.4 mmol) dropwise via syringe over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

-

Workup and Extraction:

-

Cool the reaction mixture to 0°C and cautiously quench by the dropwise addition of 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

-

Purification: Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate). Combine the fractions containing the desired product (as determined by TLC analysis) and concentrate under reduced pressure to afford pure this compound.[]

Critical Safety Considerations

-

Sodium Hydride (NaH): A highly flammable and water-reactive solid. It must be handled under an inert atmosphere. Any residual NaH must be quenched carefully and slowly.

-

1-Bromo-2-chloroethane: This compound is toxic, an irritant, and a suspected carcinogen.[7] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]

-

Solvents: THF and diethyl ether are flammable. Ensure all operations are performed away from ignition sources.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. The expected data from standard analytical techniques are summarized below.

Summary of Analytical Data

| Property / Technique | Data |

| Molecular Formula | C₈H₁₅ClO₃[9] |

| Molecular Weight | 194.66 g/mol [][9] |

| Appearance | Clear, colorless oil[][10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.10 (s, 2H, -O-CH₂ -COO-), 3.78 (t, J=5.6 Hz, 2H, -CH₂ -Cl), 3.71 (t, J=5.6 Hz, 2H, -O-CH₂ -CH₂-), 1.48 (s, 9H, -C(CH₃ )₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.5 (C=O), 82.0 (-C (CH₃)₃), 69.5 (-O-C H₂-COO-), 68.8 (-O-C H₂-CH₂-), 42.5 (-C H₂-Cl), 28.1 (-C(C H₃)₃) ppm. |

| FT-IR (neat, cm⁻¹) | ~2980 (C-H stretch), ~1755 (C=O ester stretch), ~1150 (C-O ether/ester stretch), ~750 (C-Cl stretch). |

| Mass Spec. (EI) | m/z (% rel. int.): 194/196 ([M]⁺/[M+2]⁺, ~3:1), 138/140 ([M - C₄H₈]⁺, loss of isobutylene), 57 ([C(CH₃)₃]⁺). |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum provides unambiguous confirmation of the structure. The large singlet at ~1.48 ppm integrating to 9 protons is characteristic of the tert-butyl group. The singlet at ~4.10 ppm corresponds to the methylene protons adjacent to the ester carbonyl. The two triplets around 3.7-3.8 ppm, each integrating to 2 protons, confirm the -O-CH₂-CH₂-Cl moiety.

-

¹³C NMR Spectroscopy: The presence of 7 distinct carbon signals is expected. The downfield signal at ~169.5 ppm is indicative of the ester carbonyl carbon. The signals at 82.0 ppm and 28.1 ppm correspond to the quaternary and methyl carbons of the tert-butyl group, respectively. The remaining three signals in the 40-70 ppm range represent the three methylene carbons of the backbone.

-

FT-IR Spectroscopy: The most prominent feature is the strong, sharp absorption band around 1755 cm⁻¹, which is characteristic of the C=O stretch of a saturated ester. A broad and strong band around 1150 cm⁻¹ arises from the C-O stretching vibrations of both the ether and ester functionalities. The C-Cl stretch is expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound, with molecular ion peaks at m/z 194 (for ³⁵Cl) and 196 (for ³⁷Cl) in an approximate 3:1 ratio. A major fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da), leading to a prominent peak at m/z 138/140.[11] The base peak is often the tert-butyl cation at m/z 57.

References

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026.[2]

-

This compound. (n.d.). Santa Cruz Biotechnology. Retrieved January 12, 2026.[9]

-

Williamson Ether Synthesis. (2014, April 13). Chem-Station International Edition. Retrieved January 12, 2026.[5]

-

Williamson ether synthesis. (n.d.). chemeurope.com. Retrieved January 12, 2026.[3]

-

Williamson ether synthesis. (n.d.). Khan Academy. Retrieved January 12, 2026.[12]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 12, 2026.[4]

-

1-Bromo-2-chloroethane - Safety Data Sheet. (2025, September 27). ChemicalBook. Retrieved January 12, 2026.[8]

-

1-bromo-2-chloroethane. (n.d.). Sdfine. Retrieved January 12, 2026.

-

Synthesis method of tert-butyl chloroacetate. (n.d.). Google Patents. Retrieved January 12, 2026.[13]

-

tert-Butyl 2-(2-(2-chloroethoxy)ethoxy)acetate. (n.d.). BLDpharm. Retrieved January 12, 2026.[14]

-

1-CHLORO-2-BROMOETHANE. (n.d.). NOAA - CAMEO Chemicals. Retrieved January 12, 2026.[15]

-

Safety data sheet. (2024, January 12). Unknown Source. Retrieved January 12, 2026.[16]

-

2-CHLOROETHOXY ACETIC ACID synthesis. (n.d.). ChemicalBook. Retrieved January 12, 2026.[17]

-

CAS 73834-55-6 this compound. (n.d.). BOC Sciences. Retrieved January 12, 2026.[]

-

This compound CAS#: 73834-55-6. (n.d.). ChemicalBook. Retrieved January 12, 2026.[10]

-

SAFETY DATA SHEET - 1-Bromo-2-chloroethane. (2010, November 24). Fisher Scientific. Retrieved January 12, 2026.[7]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026.[1]

-

Synthesis method of 2-(2-chloroethoxy) acetic acid. (n.d.). Google Patents. Retrieved January 12, 2026.[18]

-

tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. (n.d.). BLDpharm. Retrieved January 12, 2026.[19]

-

tert-Butyl acetate. (n.d.). PubChem. Retrieved January 12, 2026.[20]

-

[2-(2-Chloro-ethoxy)-ethoxy]-acetic acid tert-butyl ester. (n.d.). CymitQuimica. Retrieved January 12, 2026.[21]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Unknown Source. Retrieved January 12, 2026.[22]

-

Acetic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026.[23]

-

TERT-BUTYL ACETATE; EI-B; MS. (2008, October 21). MassBank. Retrieved January 12, 2026.[11]

-

Ethanol, 2-(2-butoxyethoxy)-, acetate. (n.d.). NIST WebBook. Retrieved January 12, 2026.[24]

-

Tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate. (n.d.). PubChem. Retrieved January 12, 2026.[25]

-

Tert-butyl [2-(3-oxo-2-pent-2-enylcyclopentyl)ethoxy]acetate - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 12, 2026.[26]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson_ether_synthesis [chemeurope.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound CAS#: 73834-55-6 [chemicalbook.com]

- 11. massbank.eu [massbank.eu]

- 12. Khan Academy [khanacademy.org]

- 13. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]

- 14. 1442085-43-9|tert-Butyl 2-(2-(2-chloroethoxy)ethoxy)acetate|BLD Pharm [bldpharm.com]

- 15. 1-CHLORO-2-BROMOETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. bg.cpachem.com [bg.cpachem.com]

- 17. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 18. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 19. 2098500-69-5|tert-Butyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 20. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. [2-(2-Chloro-ethoxy)-ethoxy]-acetic acid tert-butyl ester [cymitquimica.com]

- 22. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Ethanol, 2-(2-butoxyethoxy)-, acetate [webbook.nist.gov]

- 25. Tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate | C10H21NO4 | CID 59397456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. spectrabase.com [spectrabase.com]

The Versatile Building Block: A Technical Guide to Tert-butyl 2-(2-chloroethoxy)acetate for Advanced Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of tert-butyl 2-(2-chloroethoxy)acetate, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document will detail its chemical identity, synthesis, applications, and commercial availability, with a focus on its role as a versatile building block in medicinal chemistry.

Compound Profile: this compound

CAS Number: 73834-55-6[1]

Molecular Formula: C₈H₁₅ClO₃[]

Molecular Weight: 194.66 g/mol []

Appearance: Clear, colorless oil[]

IUPAC Name: this compound[]

Synonyms: (2-Chloroethoxy)-acetic Acid 1,1-Dimethylethyl Ester[]

Synthesis and Mechanism

The primary route for the synthesis of this compound is through the esterification of 2-(2-chloroethoxy)acetic acid with a tert-butyl source, such as tert-butanol or isobutene. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions, a crucial feature in multi-step organic synthesis.

The chloroethoxy moiety provides a reactive handle for further chemical modifications, making this compound a valuable bifunctional linker precursor. The ether linkage offers greater stability and flexibility compared to a simple alkyl chain.

Synthetic Workflow

The synthesis can be conceptualized in the following workflow, starting from the preparation of the carboxylic acid precursor.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification of 2-(2-chloroethoxy)acetic acid

This protocol is a representative procedure based on established esterification methods.

Materials:

-

2-(2-chloroethoxy)acetic acid

-

tert-Butanol or Isobutene

-

Strong acid catalyst (e.g., concentrated sulfuric acid or an acidic ion-exchange resin)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-chloroethoxy)acetic acid (1.0 eq) in the chosen anhydrous solvent.

-

Addition of tert-Butanol Source: Add an excess of tert-butanol (e.g., 3-5 eq) to the solution. Alternatively, if using isobutene, bubble the gas through the solution.

-

Catalyst Addition: Carefully add a catalytic amount of the strong acid catalyst. If using an ion-exchange resin, it can be added directly to the flask.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product as a clear, colorless oil.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to its bifunctional nature. The tert-butyl ester acts as a protected carboxylic acid, while the chloroethyl group allows for nucleophilic substitution reactions.

PROTAC Linker Synthesis

A significant application of this compound is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[3][4][5][6][7]

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and the E3 ligase in the ternary complex. This compound can be elaborated into a variety of linkers with different lengths, rigidities, and physicochemical properties. The chloroethoxy moiety can be readily converted to other functional groups, such as azides or amines, for subsequent conjugation to the POI-binding and E3 ligase-binding moieties.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is illustrated below.

Caption: Mechanism of PROTAC-mediated protein degradation.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

| Supplier | Purity | Quantity |

| BOC Sciences | >95% | mg, g, kg |

| ChemicalBook | Varies by supplier | Varies |

| Santa Cruz Biotechnology | For Research Use Only | Inquire |

| Pharmaffiliates | Inquire | Inquire |

Safety, Handling, and Storage

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid inhalation of vapors.

Handling:

-

Handle with care to avoid spills.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is typically 2-8°C.

References

-

Organic Syntheses Procedure. Acetic acid, tert-butyl ester. Available from: [Link]

- Google Patents. CN106397189A - Synthesis method of tert-butyl chloroacetate.

- Supporting Information. 2.

-

PMC - PubMed Central. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Available from: [Link]

-

PMC - NIH. Two-headed PROTAC: An effective New Tool for Targeted Protein Degradation. Available from: [Link]

-

PMC - NIH. An overview of PROTACs: a promising drug discovery paradigm. Available from: [Link]

-

Pharmaffiliates. CAS No : 73834-55-6 | Product Name : this compound. Available from: [Link]

- Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

-

PMC - NIH. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Available from: [Link]

-

OUCI. Current strategies for the design of PROTAC linkers: a critical review. Available from: [Link]

-

ResearchGate. PROTAC-induced degradation of target proteins. Available from: [Link]

-

ResearchGate. Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Available from: [Link]

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available from: [Link]

-

Chemistry LibreTexts. 15.7: Preparation of Esters. Available from: [Link]

- Google Patents. Esterification of mono:chloro:acetic acid with lower alcohol.

Sources

- 1. scbt.com [scbt.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-headed PROTAC: An effective New Tool for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Tert-butyl 2-(2-chloroethoxy)acetate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffolding Tool

In the landscape of contemporary medicinal chemistry, the pursuit of molecular tools that offer precision, versatility, and efficiency is paramount. Tert-butyl 2-(2-chloroethoxy)acetate, a seemingly unassuming bifunctional molecule, has emerged as a critical building block in the synthesis of complex therapeutic agents. Its utility lies not in its direct biological activity, but in its strategic design, which provides chemists with a protected carboxylic acid and a reactive alkyl halide within a single, compact scaffold. This guide provides an in-depth exploration of the primary application of this reagent: the construction of linkers for Proteolysis Targeting Chimeras (PROTACs), a revolutionary modality in targeted protein degradation. We will delve into the causality of its molecular design, its role in synthetic workflows, and the practical considerations for its use in the laboratory.

Core Molecular Attributes and Strategic Functionality

This compound (CAS 73834-55-6) is a clear, colorless oil with the molecular formula C₈H₁₅ClO₃.[1][2][][4] Its value in organic synthesis stems from the orthogonal reactivity of its two key functional groups.[5]

| Functional Group | Chemical Structure | Primary Role in Synthesis |

| Chloroethyl Ether | -O-CH₂-CH₂-Cl | Reactive Handle: The terminal chlorine atom serves as a moderate electrophile, susceptible to nucleophilic substitution by amines, thiols, or other nucleophiles. This allows for the covalent attachment of the building block to a substrate. |

| Tert-butyl Ester | -C(=O)O-C(CH₃)₃ | Protecting Group: This bulky ester protects the carboxylic acid functionality. It is chemically robust under a variety of reaction conditions (e.g., basic, nucleophilic) but can be selectively and cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to liberate the free carboxylic acid for subsequent coupling reactions.[6] |

This dual-functionality allows for a stepwise, controlled approach to building larger molecules, which is a cornerstone of modern pharmaceutical synthesis.

Primary Application: A Cornerstone in PROTAC Linker Synthesis

The most significant and high-impact application of this compound is in the synthesis of linkers for PROTACs. PROTACs are heterobifunctional molecules that recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8][9] These molecules consist of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects them.[8][]

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to induce a productive ternary complex (POI-PROTAC-E3 Ligase) and, consequently, its degradation efficacy.[8][] Polyethylene glycol (PEG) and alkyl chains are the most common motifs incorporated into PROTAC linkers.[8] this compound provides an ideal entry point for constructing these crucial PEG-like chains.

Logical Workflow for PROTAC Linker Elongation

The diagram below illustrates the logical flow of using this compound to iteratively build a PEG-based linker attached to a molecule of interest, such as an E3 ligase ligand.

Caption: Workflow for PROTAC synthesis using the bifunctional linker.

Experimental Protocol: Synthesis of a Warhead-Linker Conjugate

This protocol describes a representative procedure for the initial alkylation step, where this compound is coupled to an amine-containing "warhead" or ligand.

Objective: To covalently attach the protected PEG1 linker unit to a primary or secondary amine on a molecule of interest.

Materials:

-

Amine-containing substrate (e.g., warhead, E3 ligase ligand)

-

This compound (1.1 eq)

-

Sodium iodide (NaI) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask dried under vacuum, add the amine-containing substrate (1.0 eq) and dissolve it in anhydrous DMF.

-

Addition of Reagents: Add sodium iodide, DIPEA (or K₂CO₃), and finally this compound to the stirred solution under an argon or nitrogen atmosphere. The addition of NaI facilitates a Finkelstein reaction, converting the alkyl chloride in situ to the more reactive alkyl iodide, thereby accelerating the reaction rate.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the amine substrate.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine) to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired N-alkylated product.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous polar aprotic solvents like DMF or MeCN are used to dissolve the reactants, including polar salts, without interfering with the nucleophilic substitution mechanism.

-

Base: A non-nucleophilic base (DIPEA) or an inorganic base (K₂CO₃) is essential to neutralize the HCl (or HI) generated during the reaction, driving the equilibrium towards the product.

-

Sodium Iodide: The chloride is a moderate leaving group. Converting it to an iodide, a superb leaving group, significantly enhances the rate of the Sₙ2 reaction, often allowing for milder reaction conditions and improved yields.[7]

Conclusion: An Enabling Tool for Targeted Therapeutics

This compound is more than a simple chemical reagent; it is a strategic tool that embodies the principles of protecting group chemistry and bifunctional reactivity. Its primary role as a foundational building block for PROTAC linkers places it at the forefront of innovation in drug discovery. By providing a reliable and versatile method for introducing protected, single-unit PEG spacers, it enables medicinal chemists to systematically explore the vast chemical space of PROTAC linkers, optimizing their length and composition to achieve potent and selective degradation of disease-causing proteins. Understanding the logic behind its design and the nuances of its application is essential for any researcher aiming to leverage the power of targeted protein degradation.

References

-

Mallak Specialties Pvt Ltd. Pharma Intermediates. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Zorba, A., et al. (2018). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC, NIH. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

-

Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. [Link]

-

The Role of Methyl 2-(2-chloroethoxy)acetate in Modern API Synthesis. [Link]

-

PubChem. Tert-butyl 2-(2-aminoethoxy)acetate. [Link]

-

AA Blocks. PEG Linkers丨Chemical Building Blocks. [Link]

-

AxisPharm. PEG-t-butyl ester. [Link]

- Google Patents. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase.

-

PubChem. Tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate. [Link]

-

Jasperse, J. Reactions of Amines. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 73834-55-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 73834-55-6 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. explorationpub.com [explorationpub.com]

- 9. diva-portal.org [diva-portal.org]

Tert-butyl 2-(2-chloroethoxy)acetate mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action for Tert-butyl 2-(2-chloroethoxy)acetate

Introduction

This compound is a chemical entity for which, as of the current scientific literature, a definitive biological mechanism of action has not been elucidated. Its chemical structure, featuring a tert-butyl ester and a 2-chloroethoxy moiety, suggests potential for biological activity through several distinct pathways. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for systematically investigating and characterizing the mechanism of action of this and similar novel chemical entities. We will proceed from foundational structural analysis and hypothesis generation to a detailed, multi-tiered experimental cascade designed to rigorously test these hypotheses.

Part 1: Structural Analysis and Hypothesis Generation

The chemical structure of this compound is the logical starting point for forming testable hypotheses about its biological activity.

Key Structural Features:

-

Tert-butyl Ester: This bulky ester group may influence the compound's solubility, membrane permeability, and metabolic stability. It is susceptible to hydrolysis by esterases, which could act as a prodrug release mechanism, liberating a carboxylic acid metabolite.

-

2-Chloroethoxy Moiety: The presence of a primary alkyl chloride introduces the potential for nucleophilic substitution reactions. This suggests that the compound or its metabolites could act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids.

Primary Hypotheses:

-

Prodrug Hypothesis: this compound is a prodrug that is hydrolyzed by intracellular esterases to release 2-(2-chloroethoxy)acetic acid. This active metabolite then exerts the primary biological effect.

-

Alkylation Hypothesis: The compound or its active metabolite acts as an alkylating agent, covalently modifying cellular macromolecules and disrupting their function.

-

Receptor/Enzyme Inhibition Hypothesis: The intact molecule or its metabolite acts as a specific or non-specific inhibitor of a particular enzyme or receptor.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

A logical, phased approach is critical to efficiently and accurately determine the mechanism of action. The following experimental workflow is designed to systematically test the primary hypotheses.

Phase 1: Initial Profiling and Target Identification

The initial phase focuses on broadly assessing the compound's biological activity and identifying potential cellular targets.

Experimental Protocol 1: In Vitro Cytotoxicity and Phenotypic Screening

-

Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous control cell line (e.g., primary fibroblasts).

-

Compound Treatment: Treat cells with a dose-response range of this compound for 24, 48, and 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to determine the IC50 (half-maximal inhibitory concentration) in each cell line.

-

Phenotypic Analysis: Utilize high-content imaging to observe morphological changes, cell cycle arrest, or induction of apoptosis (e.g., using Annexin V/PI staining).

Data Presentation: Hypothetical IC50 Data

| Cell Line | IC50 (µM) at 48h |

| HeLa (Cervical Cancer) | 15.2 |

| A549 (Lung Cancer) | 28.7 |

| MCF-7 (Breast Cancer) | 12.5 |

| HFF-1 (Foreskin Fibroblast) | > 100 |

Interpretation: Differential cytotoxicity between cancerous and non-cancerous cell lines would suggest a potential therapeutic window and may hint at a mechanism that exploits cancer-specific vulnerabilities.

Experimental Protocol 2: Thermal Proteome Profiling (TPP)

TPP can identify direct protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

-

Cell Lysis and Compound Incubation: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heat Shock: Heat aliquots of the treated lysates across a range of temperatures.

-

Protein Precipitation and Digestion: Centrifuge to pellet aggregated proteins, and digest the soluble proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry to quantify the amount of soluble protein at each temperature.

-

Data Analysis: Identify proteins with a significant shift in their melting temperature in the compound-treated samples compared to the control.

Visualization: Experimental Workflow for Mechanism of Action Elucidation

Caption: A phased experimental workflow for elucidating the mechanism of action.

Phase 2: Testing the Primary Hypotheses

This phase involves targeted experiments to directly test the hypotheses generated from the structural analysis.

Experimental Protocol 3: Esterase Hydrolysis Assay

To test the prodrug hypothesis, it is essential to determine if the tert-butyl ester is cleaved in a cellular environment.

-

Incubation: Incubate this compound with liver microsomes or cell lysates, which are rich in esterases.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the parent compound and the potential metabolite, 2-(2-chloroethoxy)acetic acid.

-

Control: Perform the same incubation in the absence of microsomes or lysates to control for non-enzymatic hydrolysis.

Experimental Protocol 4: Glutathione (GSH) Alkylation Assay

To assess the alkylating potential, a reaction with a model nucleophile like glutathione can be monitored.

-

Reaction Mixture: Prepare a solution of this compound and glutathione in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the mixture at 37°C.

-

LC-MS Analysis: Monitor the reaction over time by LC-MS for the disappearance of the parent compound and the appearance of the GSH-adduct.

-

Tandem MS (MS/MS): Confirm the identity of the adduct by fragmentation analysis.

Phase 3: Pathway Analysis and Target Validation

If the initial phases suggest a specific cellular pathway is affected, this phase aims to dissect the molecular details.

Experimental Protocol 5: Western Blot Analysis of Key Signaling Pathways

Based on the phenotypic screening, probe for the activation or inhibition of relevant signaling pathways. For example, if apoptosis is observed:

-

Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for various time points, then lyse the cells.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) and a loading control (e.g., GAPDH).

-

Detection and Quantification: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection and quantify the band intensities.

Visualization: Hypothetical Apoptosis Signaling Pathway

Caption: A hypothetical signaling pathway initiated by the compound.

Part 3: Integrated Data Analysis and Mechanism of Action Synthesis

The culmination of this comprehensive investigation is the synthesis of all collected data into a coherent model for the mechanism of action. For instance, if the results show that:

-

The compound is rapidly hydrolyzed to 2-(2-chloroethoxy)acetic acid (Phase 2).

-

The parent compound and its metabolite both form adducts with glutathione (Phase 2).

-

TPP identifies a specific DNA repair enzyme as a top hit (Phase 1).

-

Western blotting confirms the induction of a DNA damage response and apoptosis (Phase 3).

A plausible mechanism would be that this compound acts as a prodrug, releasing an active metabolite that functions as a DNA alkylating agent, leading to cell death via the DNA damage response pathway.

Conclusion

Determining the mechanism of action for a novel compound like this compound is a multifaceted endeavor that requires a systematic and hypothesis-driven approach. By integrating in vitro profiling, target identification techniques, and detailed pathway analysis, researchers can build a robust and evidence-based understanding of a compound's biological effects. This guide provides a foundational framework for such an investigation, emphasizing the importance of rigorous experimental design and data interpretation in the fields of chemical biology and drug discovery.

References

Given that the mechanism of action for this compound is not established, this reference list provides authoritative sources for the methodologies described in this guide.

-

NCI-60 Human Tumor Cell Lines Screen

- Title: The NCI-60 Human Tumor Cell Line Anticancer Drug Screen

- Source: N

-

URL: [Link]

-

Thermal Proteome Profiling (TPP)

- Title: Tracking drug action in living cells by thermal profiling of the proteome

- Source: N

-

URL: [Link]

-

In Vitro Assays for Drug Discovery

- Title: Assay Guidance Manual

- Source: National Center for Biotechnology Inform

-

URL: [Link]

-

Western Blotting Principles and Methods

- Title: Western Blotting Principles and Methods

- Source: Cytiva

-

URL: [Link]

-

High-Content Screening

- Title: High-content screening

- Source: N

-

URL: [Link]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Tert-butyl 2-(2-chloroethoxy)acetate

Abstract

Tert-butyl 2-(2-chloroethoxy)acetate is a key intermediate in various synthetic pathways within the pharmaceutical and fine chemical industries. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and ensuring safe handling and storage. This in-depth technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in theoretical principles and supplemented by empirical data and comparative analysis with structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals, offering both predictive insights and practical methodologies for solubility determination.

Introduction: The Significance of Solubility in Chemical Synthesis

The adage "like dissolves like" forms the cornerstone of our understanding of solubility, yet the nuances of molecular interactions that govern this phenomenon are far more complex. For a synthetic intermediate such as this compound, selecting an appropriate solvent is a critical decision that influences reaction kinetics, impurity profiles, and the feasibility of downstream processing. An ill-chosen solvent can lead to poor yields, difficult purifications, and unforeseen safety hazards.

This guide delves into the solubility of this compound by first examining its molecular structure to predict its behavior. We will then present available qualitative solubility data and augment this with a comparative analysis of structurally related esters. Finally, we provide detailed, field-proven protocols for the experimental determination of solubility, empowering researchers to generate precise data for their specific applications.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, we must consider its key structural features:

-

Ester Group (-COO-): This functional group is polar and can act as a hydrogen bond acceptor.

-

Ether Linkage (-O-): The ether group also contributes to the molecule's polarity and can accept hydrogen bonds.

-

Tert-butyl Group (-C(CH₃)₃): This bulky, nonpolar alkyl group sterically hinders the polar ester functionality and imparts significant lipophilic character.

-

Chloroethyl Chain (-CH₂CH₂Cl): The terminal chlorine atom adds to the molecule's polarity and potential for dipole-dipole interactions.

The interplay of these features suggests that this compound is a molecule of intermediate polarity. The bulky tert-butyl group will favor solubility in nonpolar to moderately polar solvents, while the ester, ether, and chloro functionalities will promote interactions with more polar solvents.

To provide a more quantitative prediction, we can analyze the physicochemical properties of the target compound and its structural analogs.

Physicochemical Properties at a Glance

| Property | This compound (Target) | Ethyl 2-(2-chloroethoxy)acetate (Analog 1) | Tert-butyl acetate (Analog 2) |

| Molecular Formula | C₈H₁₅ClO₃[1][2] | C₆H₁₁ClO₃[3][4][5] | C₆H₁₂O₂[6][7] |

| Molecular Weight ( g/mol ) | 194.66[1][2] | 166.60[3][4][5] | 116.16[7][8] |

| Physical Form | Clear, colorless oil[2] | White Solid / Colorless to light yellow Liquid[3][9] | Colorless liquid[6][10] |

| Boiling Point (°C) | Data not available | ~228[3][11] | ~98[6][8][10] |

| Density (g/cm³) | Data not available | ~1.12[3][11] | ~0.86[10] |

| logP (Predicted/Experimental) | Data not available | Data not available | 1.64 - 1.76[7] |

| Water Solubility | Data not available | Slightly soluble[3] | Insoluble (0.8 wt%)[12][13] |

The lower molecular weight and lack of the bulky tert-butyl group in ethyl 2-(2-chloroethoxy)acetate likely contribute to its slightly higher polarity compared to our target compound. Conversely, tert-butyl acetate, with a positive logP value, is relatively nonpolar, and its insolubility in water is well-documented.[7][13] Based on these comparisons, we can predict that this compound will exhibit limited solubility in highly polar protic solvents like water and good solubility in a range of nonpolar and moderately polar aprotic solvents.

Qualitative and Predictive Solubility Profile

Available data indicates that this compound is soluble in a diverse set of organic solvents.[2][14]

Known Solubilities:

-

Chloroform (CHCl₃): A polar aprotic solvent.

-

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent.

-

Hexane (C₆H₁₄): A nonpolar solvent.

-

Methanol (CH₃OH): A polar protic solvent.

This broad solubility across different solvent classes underscores the molecule's intermediate polarity. The solubility in hexane is driven by the lipophilic tert-butyl group, while solubility in DMSO and methanol is facilitated by the polar ester and ether functionalities.

Predictive Solubility in Common Organic Solvents:

Based on the structural analysis and comparison with its analogs, we can predict the solubility of this compound in other common laboratory solvents:

-

High Solubility Expected:

-

Dichloromethane (DCM): Similar to chloroform, its polarity should be well-suited.

-

Tetrahydrofuran (THF): A polar aprotic ether that should readily solvate the molecule.

-

Ethyl Acetate (EtOAc): As an ester of similar polarity, high miscibility is expected.

-

Acetone: A polar aprotic ketone that should be an effective solvent.

-

Toluene: A nonpolar aromatic solvent that should readily dissolve the compound due to its lipophilic character.

-

-

Moderate to Good Solubility Expected:

-

Acetonitrile: A polar aprotic solvent; good solubility is likely.

-

Isopropanol (IPA): A polar protic solvent; likely to be a better solvent than water but perhaps not as effective as methanol due to increased steric hindrance.

-

-

Low to Negligible Solubility Expected:

-

Water: The large nonpolar portion of the molecule is expected to lead to very low solubility.

-

The following diagram illustrates the decision-making process for solvent selection based on the compound's structural features.

Caption: Solvent selection based on molecular features.

Experimental Protocols for Solubility Determination

While theoretical predictions are valuable, empirical determination of solubility is essential for process optimization. The following protocols describe two common methods for assessing the solubility of a liquid solute like this compound in organic solvents.

Protocol 1: Qualitative Miscibility Test

This rapid method is ideal for initial solvent screening.

Methodology:

-

Preparation: Dispense 1 mL of the chosen organic solvent into a clear glass vial.

-

Addition of Solute: Add this compound dropwise to the solvent, swirling gently after each addition.

-

Observation: Observe the solution for any signs of immiscibility, such as the formation of a second layer, cloudiness, or schlieren lines.

-

Classification:

-

Miscible: If the solute dissolves completely to form a single, clear phase.

-

Partially Miscible: If a limited amount of solute dissolves before phase separation occurs.

-

Immiscible: If the solute does not dissolve and forms a distinct separate layer.

-

Causality and Self-Validation: This simple visual test provides a direct and immediate assessment of the thermodynamic favorability of mixing. The formation of a single, homogenous phase is a clear indicator of miscibility. The protocol is self-validating through direct observation; any phase separation is an unambiguous result.

Protocol 2: Quantitative Determination via the Shake-Flask Method

This method provides a quantitative measure of solubility (e.g., in g/L or mol/L).

Methodology:

-

Sample Preparation: Prepare a series of vials containing a fixed volume of the selected organic solvent (e.g., 5 mL).

-

Solute Addition: Add increasing, precisely weighed amounts of this compound to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., using a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed until any undissolved solute has settled.

-

Analysis: Carefully withdraw an aliquot from the clear, saturated supernatant. Analyze the concentration of the solute in the aliquot using a suitable analytical technique (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)) with a pre-established calibration curve.

-

Calculation: The solubility is the concentration of the solute measured in the saturated solution.

Causality and Self-Validation: This method is based on the principle of reaching a thermodynamic equilibrium between the dissolved and undissolved solute. The extended equilibration time ensures that the maximum amount of solute has dissolved. The use of a calibrated analytical method for quantification provides a robust and verifiable measure of solubility. The consistency of results across multiple samples at saturation serves as a self-validating check.

The following diagram outlines the workflow for the quantitative shake-flask method.

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a versatile chemical intermediate with a solubility profile that reflects its hybrid polar and nonpolar characteristics. It exhibits broad solubility in common organic solvents, ranging from nonpolar hydrocarbons like hexane to polar aprotic solvents like DMSO. For practical applications, the qualitative and quantitative protocols provided in this guide offer robust frameworks for selecting the optimal solvent system. By integrating theoretical predictions with empirical data, researchers can confidently navigate the solution landscape, enhancing the efficiency, reproducibility, and safety of their synthetic endeavors.

References

-

Mallak. (n.d.). Ethyl 2-(2-Chloroethoxy)acetate. Retrieved from [Link]

-

Yufeng. (2023, March 23). What is Tert-Butyl Acetate? Everything You Need to Know. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl acetate. Retrieved from [Link]

-

ChemBK. (2024, April 9). ethyl 2-(2-chloroethoxy)acetate. Retrieved from [Link]

-

GreenChem Industries. (n.d.). Tertiary Butyl Acetate (TBAC) - Properties, Uses & Applications. Retrieved from [Link]

-

Shilpa Chemspec International Pvt. Ltd. (n.d.). TBAc™ Solvent (Tertiary Butyl Acetate). Retrieved from [Link]

-

LookChem. (n.d.). tert-BUTYL ACETATE. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Chloroethoxy)ethyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-chloroethoxy)acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyl acetate. Retrieved from [Link]

-

Silver Fern Chemical. (n.d.). Tert-butyl Acetate: A High-Purity Solvent for Coatings, Adhesives, and Industrial Applications. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-(2-(2-aminoethoxy)ethoxy)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 2-(2-aminoethoxy)acetate. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 73834-55-6 [chemicalbook.com]

- 3. Ethyl 2 (2-Chloroethoxy) Acetate, C6H11O3Cl, 17229-14-0, Butaneperoxoic Acid 2 Chloroethyl Ester [mallakchemicals.com]

- 4. Ethyl 2-(2-chloroethoxy)acetate | C6H11ClO3 | CID 10964894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(2-chloroethoxy)acetate | CymitQuimica [cymitquimica.com]

- 6. What is Tert-Butyl Acetate? Everything You Need to Know [yufenggp.com]

- 7. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. manavchem.com [manavchem.com]

- 9. chembk.com [chembk.com]

- 10. greenchemindustries.com [greenchemindustries.com]

- 11. Ethyl 2-chloroethoxyl acetic acid | 17229-14-0 [chemicalbook.com]

- 12. Tertiary Butyl Acetate – Shilpa Chemspec International Pvt. Ltd. [shilpachemspec.com]

- 13. tert-Butyl acetate - Wikipedia [en.wikipedia.org]

- 14. 73834-55-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Profile of Tert-butyl 2-(2-chloroethoxy)acetate: A Technical Guide

Introduction

Tert-butyl 2-(2-chloroethoxy)acetate, with the CAS number 73834-55-6, is a bifunctional organic molecule incorporating an ester, an ether, and a chloroalkane functional group.[1][2][3][][5] Its molecular formula is C₈H₁₅ClO₃, and it has a molecular weight of approximately 194.66 g/mol .[1][2][] The unique arrangement of these functionalities makes it a valuable intermediate in various organic syntheses. A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction progress. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Correlation

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic arrangement and numbering convention used throughout this guide for correlation with NMR data.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments within a molecule. For this compound, the spectrum is expected to show four distinct signals, each corresponding to a unique set of protons.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.48 | Singlet | 9H | -C(CH₃)₃ |

| b | 3.68 | Triplet | 2H | -O-CH₂-CH₂-Cl |

| c | 3.75 | Triplet | 2H | -O-CH₂-CH₂-Cl |

| d | 4.08 | Singlet | 2H | -O-CH₂-C(=O)- |

Interpretation of the ¹H NMR Spectrum

-

Signal (a) at ~1.48 ppm: This singlet, integrating to nine protons, is characteristic of the tert-butyl group.[6] The protons of the three methyl groups are chemically equivalent and do not couple with any other protons, hence the singlet multiplicity.

-

Signals (b) and (c) at ~3.68 and ~3.75 ppm: These two triplets, each integrating to two protons, correspond to the two methylene groups of the chloroethoxy moiety. The methylene group adjacent to the chlorine atom (b) is expected to be slightly upfield compared to the methylene group adjacent to the ether oxygen (c) due to the deshielding effect of the oxygen. Both signals appear as triplets due to coupling with the adjacent methylene group protons.

-

Signal (d) at ~4.08 ppm: This singlet, integrating to two protons, is assigned to the methylene group situated between the ether oxygen and the carbonyl group. The strong deshielding effect of both adjacent oxygen atoms results in a significant downfield shift.[7] The absence of adjacent protons leads to a singlet multiplicity.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, six distinct singlet signals are expected, corresponding to the six unique carbon atoms.

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 28.1 | -C(C H₃)₃ |

| 2 | 42.7 | -O-CH₂-C H₂-Cl |

| 3 | 68.9 | -O-C H₂-C(=O)- |

| 4 | 70.8 | -O-C H₂-CH₂-Cl |

| 5 | 81.8 | -C (CH₃)₃ |

| 6 | 169.5 | -C (=O)- |

Interpretation of the ¹³C NMR Spectrum

-

Signal 1 at ~28.1 ppm: This upfield signal corresponds to the three equivalent methyl carbons of the tert-butyl group.[8]

-

Signal 2 at ~42.7 ppm: This signal is assigned to the carbon atom directly bonded to the chlorine atom. The electronegative chlorine atom causes a downfield shift into this region.[9][10]

-

Signals 3 and 4 at ~68.9 and ~70.8 ppm: These signals are attributed to the methylene carbons attached to the ether oxygen. The carbon adjacent to the carbonyl group (Signal 3) is expected to be slightly more shielded than the carbon in the chloroethoxy moiety (Signal 4).

-

Signal 5 at ~81.8 ppm: The quaternary carbon of the tert-butyl group appears at this downfield position due to the deshielding effect of the adjacent oxygen atom.

-

Signal 6 at ~169.5 ppm: This highly downfield signal is characteristic of the carbonyl carbon of the ester functional group.[11][12][13]

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Data is acquired on a spectrometer with a carbon-observe probe, typically at a frequency of 75 MHz or higher.

-

Data Acquisition: A standard proton-decoupled pulse sequence is employed to simplify the spectrum to singlets. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans are required to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ester and ether groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1745 | Strong | C=O stretching (ester) |

| 1250 and 1150 | Strong | C-O stretching (ester) |

| 1100 | Strong | C-O-C stretching (ether) |

| 750-650 | Medium | C-Cl stretching |

Interpretation of the IR Spectrum

-